Camphomen
Description
Camphomen is a medicinal aerosol formulation containing camphor (1,7,7-trimethylbicyclo[2.2.1]heptan-2-one) as its primary active ingredient. It is clinically employed for managing pain and inflammation in conditions such as rheumatism and arthritis. This compound exerts analgesic, antimicrobial, and anti-inflammatory effects through topical application, leveraging camphor’s ability to act as a counter-irritant and mild anesthetic .
Properties
CAS No. |
62476-74-8 |
|---|---|
Molecular Formula |
C16H26N4O5 |
Molecular Weight |
354.40 g/mol |
IUPAC Name |
5-methyl-2-propan-2-ylcyclohexan-1-ol;[(E)-(5-nitrofuran-2-yl)methylideneamino]urea |
InChI |
InChI=1S/C10H20O.C6H6N4O4/c1-7(2)9-5-4-8(3)6-10(9)11;7-6(11)9-8-3-4-1-2-5(14-4)10(12)13/h7-11H,4-6H2,1-3H3;1-3H,(H3,7,9,11)/b;8-3+ |
InChI Key |
UHZRELPYFHGQEK-PWLQPTCQSA-N |
Isomeric SMILES |
CC1CCC(C(C1)O)C(C)C.C1=C(OC(=C1)[N+](=O)[O-])/C=N/NC(=O)N |
Canonical SMILES |
CC1CCC(C(C1)O)C(C)C.C1=C(OC(=C1)[N+](=O)[O-])C=NNC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Camphomen is prepared by mixing an alcohol solution of Furacilin with menthol, eucalyptus oil, camphor, castor oil, and olive oil . This mixture is then combined with dichlorodifluoromethane (Freon-12) in a 1:2 weight ratio to form a stable, homogeneous solution . The solution is placed into a glass aerosol container coated with a protective polymeric layer, and a valve-spray nozzle is used to dispense the aerosol .
Industrial Production Methods
The industrial production of this compound involves the preparation of the alcoholic solution of Furacilin and the subsequent addition of the oils and Freon-12 . The mixture is then packaged into aerosol containers under controlled conditions to ensure the stability and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Camphomen undergoes various chemical reactions, including:
Substitution: The menthol and camphor in this compound can participate in substitution reactions, which may modify their therapeutic effects.
Common Reagents and Conditions
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products Formed
Oxidation: The oxidation of camphor and eucalyptus oil produces compounds with enhanced antiseptic properties.
Reduction: The reduction of Furacilin results in more potent antibacterial agents.
Substitution: Substitution reactions involving menthol and camphor yield derivatives with modified therapeutic effects.
Scientific Research Applications
Camphomen has a wide range of scientific research applications, including:
Mechanism of Action
Camphomen exerts its effects through several mechanisms:
Antiseptic Action: The oxidation of camphor and eucalyptus oil produces compounds that inhibit the growth of bacteria and other pathogens.
Anti-inflammatory Action: The components of this compound, such as menthol and camphor, reduce inflammation by modulating the activity of inflammatory mediators.
Protective Action: The oil-based formulation of this compound protects the mucous membrane from mechanical, temperature, and chemical irritations.
Comparison with Similar Compounds
Data Table: Comparative Analysis of this compound and Analogues
| Compound | Structure/Modification | Primary Use | Mechanism of Action | Key Side Effects |
|---|---|---|---|---|
| This compound | Camphor aerosol | Arthritis, rheumatism | TRP channel modulation | Convulsions (if absorbed) |
| Bromocamphor | C3-brominated camphor | Sedation (historical) | CNS depression | Respiratory depression |
| Camphor Oil | Crude terpene mixture | Muscle pain relief | Irritant/antimicrobial | Skin irritation |
| Camphor Alcohol | Hydrogenated camphor | Ointment preservative | Mild antimicrobial | Limited toxicity |
Research Findings and Clinical Considerations
- Efficacy : this compound’s aerosolized form enables rapid absorption and localized effects, outperforming camphor oil in targeted pain relief .
- Safety : Bromocamphor’s systemic effects limit its use compared to this compound’s topical application, which minimizes systemic exposure .
- Formulation Advantages : this compound’s standardized camphor concentration reduces variability in efficacy and toxicity risks associated with unrefined camphor oil .
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